![molecular formula C8H13N3 B1615226 N-(3-Methylpyridin-4-YL)ethane-1,2-diamine CAS No. 915922-09-7](/img/structure/B1615226.png)
N-(3-Methylpyridin-4-YL)ethane-1,2-diamine
Overview
Description
“N-(3-Methylpyridin-4-YL)ethane-1,2-diamine” is a chemical compound with the CAS Number: 915922-09-7 . It has a molecular weight of 151.21 and its IUPAC name is N1- (3-methyl-4-pyridinyl)-1,2-ethanediamine . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “N-(3-Methylpyridin-4-YL)ethane-1,2-diamine” can be represented by the SMILES stringCc1cnccc1NCCN
. The InChI code for this compound is 1S/C8H13N3/c1-7-6-10-4-2-8 (7)11-5-3-9/h2,4,6H,3,5,9H2,1H3, (H,10,11)
.
Scientific Research Applications
Metal Complex Formation and Characterization
Formation of Complexes with Copper, Cobalt, and Iron :The study by Youinou, Ziessel, and Lehn (1991) demonstrates how ethane-bridged dimeric bipyridine or phenanthroline ligands, which may include structures similar to N-(3-Methylpyridin-4-yl)ethane-1,2-diamine, form complex double-stranded helicates with copper(I), and mononuclear species with cobalt(II) and iron(II) (Youinou, Ziessel, & Lehn, 1991). These complexes have been characterized through NMR studies and, in some cases, X-ray diffraction, providing insight into their structural properties.
Catalytic Applications
Catalysis of Water Oxidation :Lin et al. (2018) explored polypyridine complexes containing μ-OH, μ-O2 dicobalt(III) cores, including compounds that may relate to N-(3-Methylpyridin-4-yl)ethane-1,2-diamine, for their potential in light-driven water oxidation (Lin, Ma, Chen, & Ding, 2018). Despite the initial promise, the study concluded that such complexes are not suitable as molecular catalysts for this reaction, highlighting the importance of structural factors in catalytic activity.
Photocatalytic CO2 Reduction
Influence of Alkyl Chain Length on Photocatalysis :Koike et al. (2009) investigated the effects of varying the alkyl chain length connecting a photosensitizer to a catalyst on the efficiency of photocatalytic CO2 reduction. This research is significant for understanding how structural modifications, similar to those involving N-(3-Methylpyridin-4-yl)ethane-1,2-diamine, can impact the photophysical properties and catalytic activities of complexes (Koike, Naito, Sato, Tamaki, & Ishitani, 2009).
Structural and Spectroscopic Analysis
Synthesis and Characterization of Metal Complexes :The work by Ma, Day, and Bierbach (2005) focuses on synthesizing and characterizing platinum(II) and palladium(II) complexes containing sterically hindered ligands. Such studies contribute to our understanding of how ligands akin to N-(3-Methylpyridin-4-yl)ethane-1,2-diamine behave in complex metal environments, influencing reactivity and potentially leading to novel applications in medicinal chemistry (Ma, Day, & Bierbach, 2005).
properties
IUPAC Name |
N'-(3-methylpyridin-4-yl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-7-6-10-4-2-8(7)11-5-3-9/h2,4,6H,3,5,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUXSALAQVZSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650279 | |
Record name | N~1~-(3-Methylpyridin-4-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylpyridin-4-YL)ethane-1,2-diamine | |
CAS RN |
915922-09-7 | |
Record name | N~1~-(3-Methylpyridin-4-yl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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